Copanlisib
Overview
Description
Copanlisib is a selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor with preferential activity against the alpha and delta isoforms. It is primarily used for the treatment of relapsed follicular lymphoma in adults who have received at least two prior systemic therapies . This compound is marketed under the brand name Aliqopa and is administered intravenously .
Mechanism of Action
Mode of Action
Copanlisib works by blocking the action of an abnormal protein that signals cancer cells to multiply . It inhibits the PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . This inhibition induces tumor cell death by apoptosis and inhibits the proliferation of primary malignant B cell lines .
Biochemical Pathways
The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression . This compound, being a PI3K inhibitor, disrupts this pathway, thereby inhibiting the survival and proliferation of cancer cells .
Pharmacokinetics
This compound’s pharmacokinetics have been well-studied. It is administered intravenously and its pharmacokinetics are dose proportional and time independent, with no accumulation observed . The geometric mean terminal elimination half-life of this compound is 39.1 hours (range: 14.6 to 82.4; SD: 15.0) hours . It is metabolized by CYP3A4/5 (≈90%), CYP1A1 (≈10%)
Result of Action
The action of this compound results in significant molecular and cellular effects. It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines . In clinical studies, this compound has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the intravenous route of administration and intermittent dosing schedule of this compound may support a favorable tolerability profile over continually administered oral alternatives . Furthermore, ongoing studies of this compound in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of this compound in the second-line setting .
Biochemical Analysis
Biochemical Properties
Copanlisib is an inhibitor of PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines .
Cellular Effects
This compound has shown in vitro dose-dependent antitumor activity in the vast majority of the models . It has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the PI3K pathway. PI3K, a lipid kinase, activates downstream signaling pathways involved in cell survival and growth . This compound, being a PI3K inhibitor, disrupts these signaling pathways, thereby inducing tumor cell death and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, enhanced efficacy outcomes can result from prolonged duration of this compound therapy in patients with relapsed/refractory MZL . Long-term this compound treatment is tolerable and leads to durable responses .
Dosage Effects in Animal Models
The observed in vitro activity of this compound was confirmed in vivo using the human JEKO1 MCL xenograft model . Animals treated with this compound experienced a reduction in the tumor growth compared with the control group .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway, which is common in both indolent and aggressive forms of malignant lymphoma . Dysregulation of this pathway is often associated with these types of cancers .
Transport and Distribution
This compound is administered intravenously . The intravenous route of administration and intermittent dosing schedule of this compound may support a favorable tolerability profile over continually administered oral alternatives .
Subcellular Localization
The subcellular localization of this compound is related to its inhibition of the PI3K pathway. PI3K is a lipid kinase that activates downstream signaling pathways involved in cell survival and growth . Therefore, this compound, being a PI3K inhibitor, would be expected to localize where PI3K is found in the cell .
Preparation Methods
The preparation of copanlisib involves several synthetic routes and reaction conditions. One method starts with a known compound, 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile, and involves heterocyclization, cyclic condensation, halogenated amination, and amidization . This method is cost-effective, environmentally friendly, and suitable for industrial production . Another method involves similar steps, including heterocyclization, amidation, and substitution-cyclization .
Chemical Reactions Analysis
Copanlisib undergoes various chemical reactions, including oxidation, hydroxylation, oxidative dealkylation, reduction, and N-oxidation . Common reagents used in these reactions include methoxyamine and potassium cyanide, which help capture reactive electrophiles by forming stable adducts . The major products formed from these reactions include several phase I metabolites, such as aldehydes and iminium ions .
Scientific Research Applications
Copanlisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the treatment of various hematological malignancies, including follicular lymphoma, marginal zone lymphoma, and diffuse large B-cell lymphoma . This compound has shown synergistic effects when combined with other targeted agents, such as venetoclax, in B- and T-cell lymphoma models . Additionally, it is being investigated for its potential use in treating endometrial cancer, cholangiocarcinoma, and non-Hodgkin lymphoma .
Comparison with Similar Compounds
Copanlisib is compared with other PI3K inhibitors, such as idelalisib, which is a PI3K-delta selective inhibitor . Unlike idelalisib, this compound targets multiple PI3K isoforms, providing a broader pattern of preclinical antitumor activity in both B- and T-cell malignancies . Other similar compounds include duvelisib and umbralisib, which also target PI3K isoforms but have different selectivity profiles . This compound’s unique ability to inhibit multiple PI3K isoforms makes it a valuable therapeutic option for treating various hematological malignancies .
Properties
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDSXOGIBMAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145728 | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1032568-63-0 | |
Record name | Copanlisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copanlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Copanlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPANLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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